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Compound of Interest

Compound Name: 2-Iodo-1,3-dimethoxybenzene

Cat. No.: B102195 Get Quote

An In-depth Technical Guide to 2-Iodo-1,3-
dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis,

and reactivity of 2-Iodo-1,3-dimethoxybenzene, a key intermediate in organic synthesis. The

data and protocols presented are intended to support research and development activities in

medicinal chemistry and materials science.

Compound Identification and Physicochemical
Properties
2-Iodo-1,3-dimethoxybenzene is an aromatic organic compound that serves as a versatile

building block, particularly in cross-coupling reactions for the formation of carbon-carbon and

carbon-heteroatom bonds.
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Property Value

Chemical Name 2-Iodo-1,3-dimethoxybenzene

CAS Number 16932-44-8

Molecular Formula C₈H₉IO₂[1]

Molecular Weight 264.06 g/mol

Appearance White to yellow crystalline solid[1]

Melting Point 105-106 °C[1]

Boiling Point 287 °C[1]

Density 1.655 g/cm³[1]

Flash Point 127 °C[1]

Solubility
Soluble in alcohols, ethers, and chlorinated

hydrocarbons[1]

Synthesis of 2-Iodo-1,3-dimethoxybenzene
The iodination of 1,3-dimethoxybenzene can be achieved through several methods. The choice

of method may depend on the desired scale, available reagents, and tolerance of functional

groups in more complex substrates.
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Method
Starting
Material

Key
Reagents/C
atalyst

Solvent
Temperatur
e

Yield/Select
ivity

Decarboxylati

ve Iodination

2,6-

Dimethoxybe

nzoic acid

Iodobenzene

diacetate

(PhI(OAc)₂)

DMSO 353 K (80 °C) Not specified

Direct

Iodination

1,3-

Dimethoxybe

nzene

Iodine (I₂),

Sodium

Bicarbonate

(NaHCO₃)

Water 0 °C to RT

66% (for

analogous 2-

iodoresorcino

l)

Oxidative

Iodination

1,3-

Dimethoxybe

nzene

Iodine (I₂),

30%

Hydrogen

Peroxide

(H₂O₂)

Solvent-free 45 °C

92%

conversion to

4-iodo isomer

Nitrite-

Catalyzed

Iodination

1,3-

Dimethoxybe

nzene

Iodine (I₂),

Nitrogen

Dioxide (NO₂)

Acetonitrile 120 °C

98% (for 2,4-

diiodo

isomer)

Electrophilic

Iodination

1,3-

Dimethoxybe

nzene

Iodine

Monochloride

(ICl)

Acetonitrile 50 °C

94.7%

selectivity for

mono-

iodinated

product[2]

Experimental Protocols: Synthesis
Protocol 1: Decarboxylative Iodination
This method, adapted from a procedure for crystal synthesis, is suitable for small-scale

preparations.[3][4][5]

Materials:

2,6-Dimethoxybenzoic acid (36 mg, 0.20 mmol)
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Iodobenzene diacetate (77 mg, 0.24 mmol)

Dimethyl sulfoxide (DMSO, 2 mL)

Nitrogen atmosphere

Reaction vessel

Silica gel for column chromatography

Procedure:

Combine 2,6-dimethoxybenzoic acid and iodobenzene diacetate in a reaction vessel.

Add DMSO to the mixture.

Place the reaction under a nitrogen atmosphere.

Heat the mixture to 353 K (80 °C) and maintain for 24 hours with stirring.

After cooling, isolate the crude product.

Purify the crude product by silica gel column chromatography to yield 2-iodo-1,3-
dimethoxybenzene.

Protocol 2: Nitrite-Catalyzed Iodination of 1,3-
Dimethoxybenzene
This protocol describes the formation of the di-iodinated product but can be adapted for mono-

iodination by controlling stoichiometry.[6]

Materials:

1,3-Dimethoxybenzene (0.5 mmol)

Iodine (I₂, 0.3 mmol)

Acetonitrile (1.5 mL)
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Nitrogen dioxide (NO₂, 1.35 mL at normal pressure and temperature)

Sealed reaction vessel

Oil bath

Procedure:

To a reaction vessel, add 1,3-dimethoxybenzene, iodine, and acetonitrile in sequence.

Inject the specified volume of NO₂ gas into the vessel.

Seal the reaction vessel, ensuring air is present.

Place the vessel in an oil bath preheated to 120 °C.

Stir the reaction magnetically at 120 °C for 12 hours.

After the reaction is complete, cool the system to room temperature.

Purify the resulting mixture by column chromatography to obtain the iodinated product.

Synthetic Applications: Cross-Coupling Reactions
2-Iodo-1,3-dimethoxybenzene is an excellent substrate for palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura and Heck reactions, owing to the high reactivity

of the carbon-iodine bond.

Representative Protocol 1: Suzuki-Miyaura Coupling
This generalized protocol can be adapted for coupling 2-iodo-1,3-dimethoxybenzene with

various arylboronic acids.[7]

Reaction Components:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.benchchem.com/product/b102195?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Suzuki_Coupling_Reactivity_of_1_Iodo_2_3_4_trimethoxybenzene_and_1_Bromo_2_3_4_trimethoxybenzene.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Role
Typical
Reagents/Conditions

Aryl Halide Electrophile
2-Iodo-1,3-dimethoxybenzene

(1.0 equiv)

Organoboron Reagent Nucleophile
Arylboronic acid or ester (1.2-

1.5 equiv)

Palladium Catalyst Catalyst
Pd(PPh₃)₄, Pd(OAc)₂,

Pd₂(dba)₃ (1-5 mol%)

Ligand (if needed) Stabilizes Catalyst PPh₃, SPhos, XPhos

Base Activates Boronic Acid
K₂CO₃, Na₂CO₃, Cs₂CO₃,

K₃PO₄ (2.0-3.0 equiv)

Solvent Reaction Medium
Toluene/Ethanol/Water,

Dioxane, DMF, THF

Temperature Reaction Condition 80-120 °C

Procedure:

In a Schlenk tube or round-bottom flask, combine 2-iodo-1,3-dimethoxybenzene, the

arylboronic acid, and the base.

If using a palladium precursor like Pd(OAc)₂, add the phosphine ligand.

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

Add the degassed anhydrous solvent via syringe.

Add the palladium catalyst (e.g., Pd(PPh₃)₄) or the pre-formed catalyst/ligand mixture.

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
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Cool the mixture to room temperature, dilute with water, and extract with an organic solvent

(e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Representative Protocol 2: Heck Reaction
This generalized protocol outlines the coupling of 2-iodo-1,3-dimethoxybenzene with an

alkene.[8][9][10][11][12]

Reaction Components:

Component Role
Typical
Reagents/Conditions

Aryl Halide Electrophile
2-Iodo-1,3-dimethoxybenzene

(1.0 equiv)

Alkene Coupling Partner
Styrene, acrylates, etc. (1.1-

1.5 equiv)

Palladium Catalyst Catalyst
Pd(OAc)₂, Pd₂(dba)₃ (1-5

mol%)

Ligand Stabilizes Catalyst PPh₃, P(o-tol)₃

Base Neutralizes HX
Et₃N, K₂CO₃, NaOAc (1.5-2.5

equiv)

Solvent Reaction Medium
DMF, NMP, Acetonitrile,

Toluene

Temperature Reaction Condition 100-140 °C

Procedure:
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To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and the

ligand (if used).

Add the solvent and stir to dissolve or suspend the catalyst complex.

Add 2-iodo-1,3-dimethoxybenzene, the alkene, and the base.

Heat the reaction mixture to the specified temperature (e.g., 100-140 °C) with stirring.

Monitor the reaction by TLC or GC-MS for the disappearance of the aryl iodide.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl

ether or ethyl acetate).

Wash the combined organic extracts with water and brine, then dry over a drying agent (e.g.,

MgSO₄ or Na₂SO₄).

Filter and concentrate the solvent in vacuo.

Purify the residue by flash column chromatography to obtain the substituted alkene product.

Visualized Workflows and Mechanisms
The following diagrams illustrate the synthesis and key reaction pathways involving 2-Iodo-1,3-
dimethoxybenzene.
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Synthesis of 2-Iodo-1,3-dimethoxybenzene

1,3-Dimethoxybenzene

2-Iodo-1,3-dimethoxybenzene

Electrophilic
Aromatic Substitution

Iodinating Agent
(e.g., I₂, ICl, PhI(OAc)₂)
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Temperature

Workup & Purification
(Extraction, Chromatography)

Click to download full resolution via product page

A simplified workflow for the synthesis of 2-Iodo-1,3-dimethoxybenzene.
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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Catalytic cycle of the Mizoroki-Heck reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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